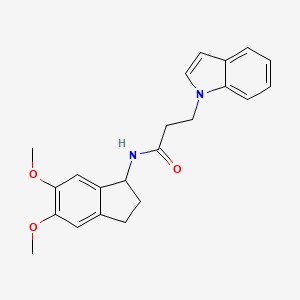
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-1-yl)propanamide” is a synthetic organic compound that features both indole and indenyl moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-1-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indenyl Moiety: Starting from a suitable precursor, the indenyl structure can be synthesized through cyclization reactions.
Introduction of the Indole Group: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Amide Bond Formation: The final step involves forming the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the amide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or indenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with indole and indenyl structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Industry
In industry, such compounds could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-1-yl)propanamide” would depend on its specific biological target. Generally, compounds with indole structures can interact with a variety of protein targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-1-yl)propanamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)propanamide
Uniqueness
The unique combination of the indole and indenyl moieties, along with the specific substitution pattern, may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-20-13-16-7-8-18(17(16)14-21(20)27-2)23-22(25)10-12-24-11-9-15-5-3-4-6-19(15)24/h3-6,9,11,13-14,18H,7-8,10,12H2,1-2H3,(H,23,25) |
InChI Key |
YTFBJFOSSMRHOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCN3C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11018499.png)
![4-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carbaldehyde](/img/structure/B11018506.png)
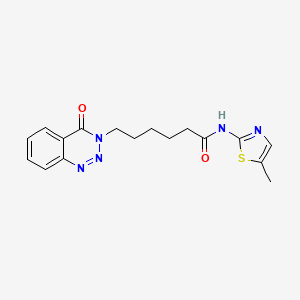

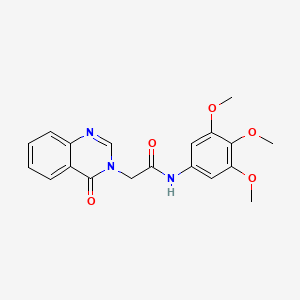
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11018532.png)
![N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018540.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018548.png)

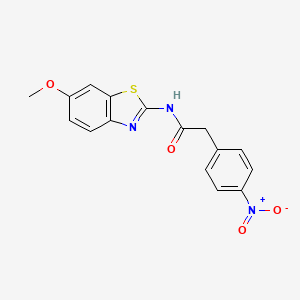
![N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11018565.png)
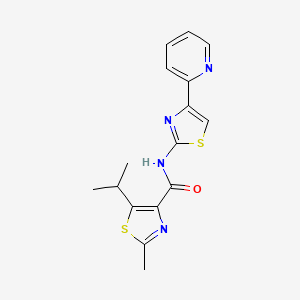
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide](/img/structure/B11018579.png)
![(2E)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B11018592.png)
